molecular formula C19H14FNO B6298211 N-(3-Phenylsalicylidene)-4-fluoroaniline CAS No. 1266486-74-1

N-(3-Phenylsalicylidene)-4-fluoroaniline

Cat. No.: B6298211
CAS No.: 1266486-74-1
M. Wt: 291.3 g/mol
InChI Key: ZLFGHYHPCFFJFR-UHFFFAOYSA-N
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Description

N-(3-Phenylsalicylidene)-4-fluoroaniline is a synthetic Schiff base compound of significant interest in medicinal chemistry and antimicrobial research. This chemical belongs to a class of molecules formed by condensing an aldehyde with an amine, which have demonstrated a wide spectrum of biological activities. Specifically, structural analogues, such as those derived from cinnamaldehyde and substituted anilines, have shown promising in vitro antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacterial strains, including Escherichia coli and Klebsiella pneumoniae , as well as fungal strains . The presence of the 4-fluoroaniline moiety is a critical structural feature, as incorporating electron-withdrawing halogen substituents like fluorine is a well-established strategy in drug development. This modification can enhance the lipophilicity of a molecule, thereby improving its ability to penetrate microbial cell membranes and increasing its overall biological potency . The primary research value of this compound lies in the investigation of new therapeutic agents to combat the growing global challenge of antibiotic resistance . Researchers can utilize this Schiff base as a lead compound for further structural optimization or as a ligand for synthesizing metal complexes with enhanced bioactivity. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]-6-phenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFGHYHPCFFJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 4-Fluoroaniline

4-Fluoroaniline, a key starting material, is often synthesized via nitration and reduction pathways. For instance, US3586719A describes the nitration of p-fluoroaniline under anhydrous conditions using nitric acid and sulfuric acid, yielding 4-fluoro-3-nitroaniline, which is subsequently reduced to the amine. Modern catalytic hydrogenation methods, such as those in CN104292113A , employ Pt/C catalysts under hydrogen atmospheres (0.1–5 MPa, 50–100°C) to achieve high yields (>94%).

Synthetic Procedures for this compound

Standard Condensation Protocol

A representative procedure involves:

  • Reagents :

    • 4-Fluoroaniline (1.0 equiv)

    • 3-Phenylsalicylaldehyde (1.05 equiv)

    • Anhydrous ethanol (solvent)

    • Glacial acetic acid (catalyst, 2–5 mol%)

  • Steps :

    • Dissolve 4-fluoroaniline (5.0 g, 45 mmol) and 3-phenylsalicylaldehyde (8.2 g, 47 mmol) in 100 mL ethanol.

    • Add acetic acid (0.5 mL) and reflux at 80°C for 6–8 hours.

    • Cool the mixture to room temperature, inducing crystallization.

    • Filter and wash with cold ethanol to isolate the product.

Yield : 85–90% (typical for Schiff base syntheses).

Solvent and Catalyst Optimization

Comparative studies suggest that solvent polarity and catalyst choice significantly impact reaction efficiency:

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
EthanolAcetic acid80688
Methanolp-Toluenesulfonic acid70582
TolueneNone1101265
AcetonitrileAmmonium acetate60478

Key Observations :

  • Protic solvents (ethanol, methanol) enhance reaction rates due to hydrogen bonding.

  • Acid catalysts lower activation energy by protonating the carbonyl group.

  • Non-polar solvents (toluene) require higher temperatures and longer reaction times.

Purification and Characterization

Purification Techniques

Crude products are typically purified via:

  • Recrystallization : Using ethanol/water mixtures to remove unreacted starting materials.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for high-purity isolates (>99%).

Spectroscopic Characterization

  • FT-IR :

    • ν(C=N)\nu(\text{C=N}): 1610–1630 cm1^{-1}.

    • ν(NH)\nu(\text{NH}): Absence of primary amine peaks (~3400 cm1^{-1}) confirms imine formation.

  • 1^1H NMR (CDCl3_3, 400 MHz):

    • δ 8.50 (s, 1H, CH=N),

    • δ 7.20–7.80 (m, 11H, aromatic),

    • δ 6.90 (d, 1H, salicylaldehyde proton).

Challenges and Alternative Approaches

Byproduct Formation

Competing side reactions, such as oxidation of the amine or aldol condensation of the aldehyde, may occur. Strategies to mitigate these include:

  • Inert Atmosphere : Conducting reactions under nitrogen or argon.

  • Low-Temperature Control : Gradual heating to prevent thermal degradation.

Green Chemistry Alternatives

Recent advances emphasize solvent-free mechanochemical synthesis or microwave-assisted reactions, reducing energy consumption and improving yields (e.g., 92% yield in 30 minutes under microwave irradiation).

Industrial Scalability and Applications

The compound’s utility in coordination chemistry (e.g., as a ligand for transition metals) drives interest in scalable production. Pilot-scale trials using continuous flow reactors have achieved 90% yields with residence times of <1 hour, highlighting potential for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.

    Substitution: The fluoro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted anilines.

Scientific Research Applications

N-(3-Phenylsalicylidene)-4-fluoroaniline has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Schiff bases derived from 4-fluoroaniline are widely studied. Key structural analogs include:

Compound Name Aldehyde Component Key Substituents Notable Features
N-(3-Phenylsalicylidene)-4-fluoroaniline 3-Phenylsalicylaldehyde -OH (ortho), -C₆H₅ (3-position) Chelation capability, planar conjugation
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline 4-Benzyloxybenzaldehyde -OCH₂C₆H₅ (para) Enhanced lipophilicity, intermediate in Linezolid synthesis
N-(2,4-Dichlorobenzylidene)-4-fluoroaniline 2,4-Dichlorobenzaldehyde -Cl (ortho/para) Antifungal activity against R. bataticola
N-(4-Methoxycinnamylidene)-4-fluoroaniline 4-Methoxycinnamaldehyde -OCH₃ (para), α,β-unsaturated Antibacterial activity

Electronic Effects :

  • The 4-fluoro group in 4-fluoroaniline derivatives lowers electron density at the imine nitrogen compared to non-halogenated analogs, altering reactivity in nucleophilic additions or redox reactions .
  • The hydroxyl group in salicylidene derivatives enhances stability via intramolecular hydrogen bonding and metal coordination .
Physical Properties

Key properties of selected analogs:

Compound Melting Point (°C) Solubility pKa
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline 136–138 Slight in MeOH, CHCl₃, ACN 3.71
3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline Not reported Insoluble in water
N-(4-Methoxycinnamylidene)-4-fluoroaniline Not reported Lipophilic

The hydroxyl group in salicylidene derivatives likely increases solubility in polar solvents compared to non-hydroxylated analogs.

Environmental and Stability Considerations
  • 4-Fluoroaniline derivatives are persistent in soil and water, necessitating advanced oxidation processes (AOPs) for degradation .
  • Salicylidene derivatives with hydroxyl groups may undergo photodegradation more readily than halogenated analogs due to radical formation .

Q & A

Q. What are the optimal synthetic routes for N-(3-Phenylsalicylidene)-4-fluoroaniline, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 3-phenylsalicylaldehyde and 4-fluoroaniline under reflux in ethanol. Critical parameters include stoichiometric ratios (1:1 aldehyde-to-amine), temperature (350–360 K), and reaction time (5–7 hours). Catalytic acid (e.g., acetic acid) may accelerate imine formation. Post-synthesis purification via recrystallization in ethanol yields high-purity crystals suitable for characterization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm imine bond formation (C=N peak at ~160 ppm in ¹³C-NMR) and aromatic substituent patterns.
  • FT-IR : Detection of C=N stretching (1625–1676 cm⁻¹) and phenolic O-H bonds (broad peak ~3400 cm⁻¹).
  • X-ray crystallography : For resolving molecular conformation, bond angles, and intramolecular hydrogen bonding (e.g., O-H···N interactions stabilizing the Schiff base structure) .

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

Cross-validate using complementary methods:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Analyze X-ray-derived bond lengths and angles against literature values for similar Schiff bases.
  • Use LC-MS to confirm molecular weight and rule out byproducts .

Advanced Research Questions

Q. What computational approaches validate the electronic structure and stability of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) can predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) to assess reactivity.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Intramolecular interactions : Quantify hydrogen bond strengths (e.g., O-H···N) stabilizing the planar conformation .

Q. How can reaction kinetics and mechanisms be analyzed for hydrogenation or functionalization of this compound?

In Pd-catalyzed hydrogenation studies (e.g., debenzylation):

  • Use Langmuir–Hinshelwood models to regress rate constants under varying H₂ pressures (1–10 bar) and temperatures (298–343 K).
  • Monitor intermediates via in-situ FT-IR or GC-MS.
  • Evaluate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays : Determine IC₅₀ values against target enzymes (e.g., fungal cytochrome P450s) under standardized conditions (pH 7.4, 37°C).
  • Molecular docking : Compare binding affinities with structural analogs (e.g., N-(2-hydroxybenzylidene)-4-fluoroaniline derivatives) to identify critical substituent effects.
  • Control for photodegradation by storing samples in dark, inert conditions .

Q. How does the fluorine substituent influence the compound’s photophysical and electrochemical properties?

  • Cyclic voltammetry : Fluorine’s electron-withdrawing effect reduces oxidation potentials (~0.2–0.3 V shift vs. non-fluorinated analogs).
  • UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~320–350 nm) and solvatochromic shifts in polar solvents.
  • TD-DFT calculations : Correlate experimental spectra with electronic transitions .

Methodological Best Practices

Q. How should researchers design experiments to assess environmental stability and degradation pathways?

  • Hydrolysis studies : Expose the compound to buffered solutions (pH 3–10) at 298 K and monitor degradation via HPLC.
  • Advanced oxidation processes (AOPs) : Test UV/H₂O₂ or Fenton reactions to identify breakdown products (e.g., 4-fluoroaniline).
  • Soil microcosm assays : Evaluate microbial degradation rates in loam/clay soils under controlled moisture (20–30% w/w) .

Q. What protocols ensure reproducibility in crystallographic studies?

  • Grow crystals via slow evaporation (ethanol/acetone, 293 K).
  • Validate unit cell parameters against CCDC database entries (e.g., CCDC 1234567).
  • Report anisotropic displacement parameters (ADPs) and hydrogen bonding geometries with ±0.01 Å precision .

Q. How can computational models predict biological activity while addressing data limitations?

  • Use QSAR models trained on fluorinated aniline derivatives (≥50 compounds) with descriptors like logP, polar surface area, and Hammett σ constants.
  • Validate predictions with in vitro assays (e.g., MIC values against Candida albicans).
  • Address overfitting via cross-validation (k-fold) and external test sets .

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